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Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the

foundation of numerous therapeutic agents. The acetamide moiety at the 3-position, in

particular, has given rise to a class of compounds with diverse and potent biological activities.

This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,2-
Benzisoxazole-3-acetamide and its derivatives, presenting key quantitative data, detailed

experimental protocols, and visual representations of associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action
Derivatives of 1,2-Benzisoxazole-3-acetamide have demonstrated significant potential in two

primary therapeutic areas: oncology and metabolic diseases. The core mechanisms revolve

around the inhibition of key enzymes and receptors crucial for disease progression.

Anticancer Activity
The anticancer properties of 1,2-Benzisoxazole-3-acetamide derivatives are attributed to their

ability to target multiple pathways involved in cancer cell proliferation, survival, and

angiogenesis. Key molecular targets identified include:

Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors. By inhibiting

HDACs, these compounds alter gene expression, leading to the upregulation of tumor

suppressor genes, cell cycle arrest, and apoptosis.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key

mediator of angiogenesis, is another mechanism through which these compounds exert their

anticancer effects. By blocking VEGFR-2 signaling, they can inhibit the formation of new

blood vessels that supply tumors with essential nutrients.

Topoisomerase II: Some derivatives have been shown to inhibit topoisomerase II, an enzyme

critical for DNA replication and repair in cancer cells.

Anti-diabetic Activity
In the realm of metabolic diseases, 1,2-Benzisoxazole-3-acetamide derivatives have emerged

as promising inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that

inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV,

these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion

and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic

control in type 2 diabetes.

Quantitative Data Summary
The following tables summarize the in vitro activity of various 1,2-Benzisoxazole-3-acetamide
derivatives against their respective targets and cancer cell lines.

Table 1: Anticancer Activity of 1,2-Benzisoxazole-3-acetamide Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference

9b
A549 (Lung

Carcinoma)
4.72 ± 0.72 [1]

MCF7 (Breast

Cancer)
4.39 ± 0.809 [1]

9c
MCF7 (Breast

Cancer)
2.36 ± 0.34 [1]

PTB
MV4-11 (Acute

Myeloid Leukemia)
2 [2]
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IC₅₀: The half maximal inhibitory concentration.

Table 2: DPP-IV Inhibitory Activity of 1,2-Benzisoxazole-3-acetamide Derivatives

Compound ID DPP-IV Inhibition Concentration (µM) Reference

11a Moderate Activity 25–200 [1]

11c Moderate Activity 25–200 [1]

Signaling Pathways
The therapeutic effects of 1,2-Benzisoxazole-3-acetamide derivatives are a direct

consequence of their interaction with specific signaling pathways.
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DPP-IV Inhibition Signaling Pathway

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

outlines of key experimental protocols.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-
yl]acetamide[4]
This protocol describes a common method for synthesizing a key intermediate for further

derivatization.

Start

React N-(4-acetyl-2-hydroxyphenyl)acetamide
with hydroxylamine hydrochloride

Cyclization with thionyl chloride in the presence of pyridine

Purification of the product

N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

Click to download full resolution via product page

Synthetic Workflow

Materials:
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N-(4-acetyl-2-hydroxyphenyl)acetamide

Hydroxylamine hydrochloride

Pyridine

Thionyl chloride

Appropriate solvents (e.g., ethanol, THF)

Procedure:

Oxime Formation: N-(4-acetyl-2-hydroxyphenyl)acetamide is reacted with hydroxylamine

hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as

pyridine, to form the corresponding oxime.

Cyclization: The resulting oxime is then treated with a dehydrating agent like thionyl chloride

in an inert solvent such as THF, with pyridine acting as a catalyst and acid scavenger, to

induce cyclization and formation of the 1,2-benzisoxazole ring.

Work-up and Purification: The reaction mixture is typically quenched with water, and the

product is extracted with an organic solvent. The crude product is then purified using

techniques such as recrystallization or column chromatography to yield the desired N-[3-

(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.

In Vitro Anticancer Activity (MTT Assay)[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Materials:

Cancer cell lines (e.g., A549, MCF7)

Complete cell culture medium

1,2-Benzisoxazole-3-acetamide derivatives (test compounds)
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MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to

allow for the formation of formazan crystals.

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro DPP-IV Inhibition Assay[2]
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Materials:

Human recombinant DPP-IV enzyme

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

Assay buffer (e.g., Tris-HCl)
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1,2-Benzisoxazole-3-acetamide derivatives (test compounds)

96-well plates

Microplate reader

Procedure:

Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and various

concentrations of the test compounds or a known inhibitor (positive control).

Pre-incubation: Pre-incubate the mixture for a short period.

Substrate Addition: Initiate the reaction by adding the DPP-IV substrate.

Kinetic Measurement: Measure the increase in absorbance over time, which corresponds to

the enzymatic cleavage of the substrate.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC₅₀ value.

Conclusion and Future Directions
The 1,2-Benzisoxazole-3-acetamide scaffold represents a versatile platform for the

development of novel therapeutics targeting cancer and type 2 diabetes. The accumulated data

strongly suggest that derivatives of this core structure can be potent and selective inhibitors of

key enzymes and receptors. Future research should focus on optimizing the lead compounds

to improve their pharmacokinetic and pharmacodynamic profiles, elucidating the precise

molecular interactions with their targets through structural biology studies, and expanding the

evaluation of their efficacy and safety in preclinical and clinical settings. The continued

exploration of this chemical space holds significant promise for the discovery of next-generation

therapies for these debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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